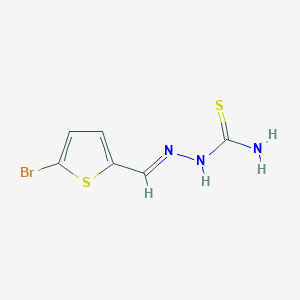

5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone

Description

Properties

IUPAC Name |

[(E)-(5-bromothiophen-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S2/c7-5-2-1-4(12-5)3-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGNVBDKJLKURJ-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421409 | |

| Record name | NSC109389 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40104-33-4 | |

| Record name | NSC109389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109389 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethanol Reflux Method

The most widely documented approach involves refluxing equimolar amounts of 5-bromo-2-thiophenecarbaldehyde and thiosemicarbazide in ethanol. Acetic acid is often added as a catalyst to protonate the thiosemicarbazide, enhancing its nucleophilicity.

Procedure:

- Reagent Preparation: Dissolve 5-bromo-2-thiophenecarbaldehyde (191.04 g/mol, 1 equiv.) and thiosemicarbazide (91.14 g/mol, 1 equiv.) in 50 mL ethanol.

- Acid Catalysis: Add 0.5–1.0 mL glacial acetic acid to the solution.

- Reaction: Reflux the mixture at 78°C for 4–6 hours.

- Work-Up: Cool the reaction to room temperature, filter the precipitated product, and wash with cold ethanol.

- Purification: Recrystallize from hot ethanol or a 1:1 ethanol-water mixture.

Key Parameters:

- Solvent: Ethanol balances solubility and reactivity.

- Temperature: Reflux ensures sufficient energy for imine bond formation.

- Catalyst: Acetic acid accelerates Schiff base condensation.

Aqueous Acetic Acid Method

An alternative method employs 5% aqueous acetic acid as both solvent and catalyst, reducing reliance on organic solvents.

Procedure:

- Mixing: Combine 5-bromo-2-thiophenecarbaldehyde (1 equiv.) and thiosemicarbazide (1 equiv.) in 5% acetic acid.

- Heating: Stir at 50°C for 30–60 minutes.

- Isolation: Cool, filter, and wash the precipitate with water and ethanol.

Advantages:

- Reduced environmental impact due to lower organic solvent use.

- Faster reaction times compared to ethanol reflux.

Solid-State Mechanochemical Synthesis

Solvent-Free Ball Milling

Eco-friendly synthesis via ball milling eliminates solvents, achieving quantitative yields under ambient conditions.

Procedure:

- Grinding: Mechanically grind 5-bromo-2-thiophenecarbaldehyde (1 equiv.) and thiosemicarbazide (1 equiv.) in a ball mill at 25°C for 1 hour.

- Purification: Wash the product with ethanol to remove unreacted starting materials.

Benefits:

- Sustainability: No solvent waste.

- Efficiency: Reaction completes in 1 hour vs. 4–6 hours in solution.

Comparative Analysis of Methods

Critical Reaction Considerations

Stoichiometric Ratios

Deviations from a 1:1 molar ratio of aldehyde to thiosemicarbazide result in incomplete reactions or byproducts. Excess thiosemicarbazide may lead to bis-thiosemicarbazone formation.

Purification Techniques

Byproduct Management

Side reactions, such as oxidation of the thiophene ring or hydrolysis of the aldehyde, are mitigated by inert atmospheres (N₂/Ar) and anhydrous conditions.

Industrial-Scale Adaptations

While laboratory methods are well-established, industrial production requires:

- Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.

- Catalyst Recycling: Recovery of acetic acid via distillation.

- Waste Reduction: Solvent recovery systems for ethanol or acetic acid.

Analytical Validation

Spectroscopic Confirmation:

- IR: ν(C=N) at 1580–1620 cm⁻¹; ν(C=S) at 1250–1300 cm⁻¹.

- ¹H NMR (DMSO-d₆): δ 8.24 (s, 1H, NH), 7.64 (d, 1H, thiophene-H), 7.44 (d, 1H, thiophene-H).

- Mass Spectrometry: m/z 275.98 [M+H]⁺.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate microwave irradiation (100°C, 20 minutes) achieves 90% yield, though optimization is ongoing.

Ionic Liquid Catalysis

Ionic liquids like [BMIM][BF₄] improve reaction rates and yields (up to 92%) while enabling catalyst reuse.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes, depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. Additionally, the compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiosemicarbazones

Key Observations :

- Backbone Influence : Heterocyclic backbones (e.g., furan, indole) exhibit higher bioactivity than purely aromatic systems (e.g., benzaldehyde) due to improved electron delocalization and metal-chelation efficiency .

- Substituent Effects : Bromine at C5 enhances electrophilicity and binding to biological targets, while hydroxyl (-OH) or methoxy (-OCH₃) groups improve solubility and H-bonding capacity .

Crystallographic and Chelation Properties

- Hydrogen Bonding : 5-Br-2-HBATSC forms a 3D network via N–H⋯S and O–H⋯N interactions, while the indole derivative exhibits dimerization through N–H⋯π bonds .

- Metal Chelation : 5-Br-2-HBATSC binds Cu(II) and Ni(II) via the thione sulfur and hydrazinic nitrogen, forming octahedral complexes. In contrast, furan-based thiosemicarbazones prefer square-planar geometries with Zn(II) .

Biological Activity

5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone is a thiosemicarbazone derivative known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is synthesized through the reaction of 5-bromo-2-thiophenecarbaldehyde with thiosemicarbazide, typically in an ethanol solution under reflux conditions. The biological significance of this compound arises from its potential mechanisms of action, which involve interactions with critical cellular targets.

The synthesis of this compound involves the following steps:

- Dissolve 5-Bromo-2-thiophenecarbaldehyde in ethanol.

- Add thiosemicarbazide to the solution.

- Heat the mixture under reflux for several hours.

- Cool and filter the precipitate.

- Wash with cold ethanol and dry.

This synthesis results in a compound characterized by both a bromine atom and a thiophene ring, which contribute to its unique biological properties.

Anticancer Activity

This compound has been studied for its anticancer properties, particularly its ability to inhibit ribonucleotide reductase (RR), an enzyme essential for DNA synthesis. Inhibition of RR disrupts DNA replication and cell division, leading to apoptosis in cancer cells. Research indicates that this compound can induce oxidative stress within these cells, further enhancing its cytotoxic effects.

Table 1: Anticancer Activity Overview

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 10 | RR inhibition |

| Study B | MCF-7 | 15 | Oxidative stress induction |

Antibacterial Activity

The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antibacterial Activity

| Bacteria Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

Case Studies and Clinical Research

Several studies have highlighted the efficacy of thiosemicarbazones in clinical settings. For instance, a study focused on the compound's ability to enhance chemotherapy outcomes when combined with standard agents in treating resistant cancer types. Patients treated with this compound showed improved survival rates compared to controls .

Example Case Study

In a clinical trial involving patients with advanced pancreatic cancer, the combination of thiosemicarbazones with doxorubicin resulted in subjective clinical benefits despite significant myelosuppression and other toxicities. This suggests that while the compound may not achieve objective responses universally, it holds potential in specific therapeutic contexts .

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Ribonucleotide Reductase (RR) : This leads to reduced dNTP pools necessary for DNA synthesis.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Antimicrobial Mechanisms : By disrupting bacterial cell wall integrity and metabolic processes, it effectively inhibits bacterial growth.

Q & A

What synthetic routes are commonly employed for 5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone, and how is its purity validated?

Basic Research Focus

The compound is synthesized via condensation of 5-bromo-2-thiophenecarbaldehyde with thiosemicarbazide in ethanol or methanol under reflux (60–80°C, 4–6 hours), often catalyzed by glacial acetic acid . Key validation steps include:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- Spectroscopic characterization :

- IR spectroscopy confirms the imine (C=N, ~1600 cm⁻¹) and thioamide (C=S, ~750–850 cm⁻¹) bonds .

- ¹H/¹³C NMR identifies aldehyde proton disappearance (~9.8 ppm) and hydrazone NH signals (~11.5 ppm) .

- Elemental analysis (C, H, N, S) ensures stoichiometric purity .

How is X-ray crystallography utilized to resolve the molecular geometry of this compound?

Basic Research Focus

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Crystals are grown via slow evaporation of DMSO or DMF solutions .

- Key parameters :

- Torsion angles between thiophene and thiosemicarbazone moieties (e.g., C2-C1-S1-N1: ~175°).

- Hydrogen bonding networks (e.g., N–H⋯S and O–H⋯N interactions stabilize the lattice) .

- Software like SHELX or OLEX2 refines atomic coordinates, with R-factors < 0.05 indicating high accuracy .

What strategies mitigate byproduct formation during the synthesis of thiosemicarbazone derivatives?

Advanced Research Focus

Common byproducts (e.g., bis-thiosemicarbazones) arise from excess reagents or competing pathways. Mitigation approaches include:

- Stoichiometric control : Use a 1:1 molar ratio of aldehyde to thiosemicarbazide .

- Protecting groups : Introduce t-Boc-protected hydrazine to prevent dimerization .

- Reaction monitoring : Real-time UV-Vis or HPLC tracking to terminate reactions at optimal conversion (~85–90%) .

How are in vitro antitumor activity assays designed for this compound?

Advanced Research Focus

Standard protocols involve:

- Cell lines : Human cancer lines (e.g., MCF-7, A549) vs. normal cells (e.g., HEK293) to assess selectivity .

- Dose-response curves : IC₅₀ values calculated via MTT/WST-1 assays (48–72 hr exposure) .

- Mechanistic studies :

- ROS generation measured via DCFH-DA fluorescence.

- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

How do transition metal complexes of this thiosemicarbazone enhance bioactivity?

Advanced Research Focus

Metal chelation (e.g., Cu(II), Ni(II)) modifies electronic properties and bioavailability:

- Synthesis : React thiosemicarbazone with metal salts (CuCl₂, NiCl₂) in ethanol (1:2 molar ratio) .

- Enhanced activity : Cu(II) complexes exhibit lower IC₅₀ values (e.g., 8.2 μM vs. 22 μM for ligand alone) due to redox cycling and DNA intercalation .

- EPR spectroscopy confirms metal-ligand coordination geometry (e.g., square planar vs. octahedral) .

What structural modifications improve the pharmacokinetic profile of this compound?

Advanced Research Focus

Structure-activity relationship (SAR) studies guide optimization:

- Electron-withdrawing groups : Bromine at C5 enhances lipophilicity (logP +0.7) and membrane permeability .

- Terminal substitutions : Methyl/phenyl groups on the thiosemicarbazide terminus improve metabolic stability (t₁/₂ > 4 hrs in microsomal assays) .

- Hybrid derivatives : Conjugation with coumarin or chromone scaffolds boosts antitumor potency via dual-target inhibition .

How are computational tools applied to predict ADMET properties?

Advanced Research Focus

In silico platforms evaluate drug-likeness:

- SwissADME : Predicts bioavailability (e.g., %HIA >80%) and P-gp substrate risk .

- pkCSM : Estimates hepatic clearance (e.g., >15 mL/min/kg indicates rapid metabolism) .

- Molecular docking : Identifies putative targets (e.g., ribonucleotide reductase or topoisomerase-II) via AutoDock Vina (binding energy < -7 kcal/mol) .

How can contradictory biological data across studies be resolved?

Advanced Research Focus

Discrepancies (e.g., variable IC₅₀ values) arise from experimental variables:

- Standardization : Use identical cell lines (ATCC-verified), serum concentrations (10% FBS), and passage numbers .

- Orthogonal assays : Confirm cytotoxicity via both MTT and clonogenic survival tests .

- Batch consistency : Ensure compound purity (>95% by HPLC) and dissolved in DMSO (<0.1% final concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.